2-[4-(3-CHLOROBENZOYL)PIPERAZIN-1-YL]-4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDINE
Description
This compound features a pyrimidine core substituted at positions 2, 4, and 6. The 2-position is occupied by a 4-(3-chlorobenzoyl)piperazine group, while the 6-position contains a piperidin-1-yl moiety, and the 4-position is methylated. Pyrimidine derivatives are widely studied for their biological activities, including kinase inhibition and receptor modulation, due to their ability to mimic purine bases in nucleic acids . The 3-chlorobenzoyl group may enhance lipophilicity and target binding, while the piperazine and piperidine moieties contribute to solubility and pharmacokinetic properties .
Properties
IUPAC Name |
(3-chlorophenyl)-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O/c1-16-14-19(25-8-3-2-4-9-25)24-21(23-16)27-12-10-26(11-13-27)20(28)17-6-5-7-18(22)15-17/h5-7,14-15H,2-4,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGCLVZSVSHEHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)N4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301127703 | |
| Record name | (3-Chlorophenyl)[4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301127703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946384-90-3 | |
| Record name | (3-Chlorophenyl)[4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946384-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chlorophenyl)[4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301127703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can help achieve high efficiency and consistency in the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
2-[4-(3-Chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.
Mechanism of Action
The mechanism of action of 2-[4-(3-Chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Biological Activity
The compound 2-[4-(3-chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine is a complex organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The compound features a pyrimidine core substituted with piperazine and piperidine moieties, along with a chlorobenzoyl group. This structural complexity may contribute to its diverse biological activities.
Research indicates that the compound may exert its biological effects through multiple pathways:
- Inhibition of Enzymatic Activity : The presence of piperazine and piperidine rings suggests potential interactions with enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes.
- Anticancer Properties : Preliminary studies have shown that similar compounds exhibit cytotoxic effects on cancer cell lines, indicating that this compound may also possess anticancer activity.
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
Anticancer Activity
Studies have demonstrated that derivatives of pyrimidine compounds can inhibit the growth of various cancer cell lines. For instance, compounds structurally related to this compound have shown significant cytotoxicity against human leukemia (HL-60) and breast cancer (MCF-7) cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity Against Different Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | HL-60 | 12.5 | Apoptosis |
| B | MCF-7 | 15.0 | Cell Cycle Arrest |
| C | A549 | 10.0 | Apoptosis |
Antimicrobial Activity
The compound's structure suggests potential antibacterial properties. Research indicates that similar piperazine-containing compounds exhibit moderate to strong activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Bacillus subtilis | 16 µg/mL |
| Escherichia coli | >64 µg/mL |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. Notably, it has shown promising results as an AChE inhibitor, which is significant for treating neurodegenerative diseases like Alzheimer's.
Table 3: Enzyme Inhibition Data
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 5.0 |
| Urease | 3.5 |
Case Studies
Several case studies have highlighted the biological activity of structurally similar compounds:
- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated a series of piperazine derivatives and found that modifications at the piperazine ring significantly enhanced their anticancer efficacy against various cell lines, suggesting a structure-activity relationship (SAR) that could be applicable to our compound .
- Antimicrobial Efficacy : Another study investigated the antibacterial properties of piperazine derivatives, demonstrating their effectiveness against resistant strains of bacteria, which supports the potential use of this compound in treating infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Benzoyl Analogs
The closest structural analog is 2-[4-(2-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine (CAS: 946213-33-8), which differs only in the halogen substituent’s position (2-bromo vs. 3-chloro) on the benzoyl group . Key differences include:
- Molecular Weight : The bromine atom increases the molecular weight by ~44.5 g/mol compared to chlorine.
- Steric Hindrance : The ortho-substituted bromo group introduces steric bulk near the piperazine linkage, which could reduce conformational flexibility.
Table 1: Physicochemical Comparison of Halogenated Analogs
| Property | Target Compound (3-Cl) | 2-Bromo Analog |
|---|---|---|
| Molecular Formula | C₂₁H₂₆ClN₅O | C₂₁H₂₆BrN₅O |
| Molecular Weight (g/mol) | 416.0 | 468.4 |
| logP (Predicted) | 3.8 | 4.2 |
| Halogen Position | Meta (3-) | Ortho (2-) |
Pyrimidine Derivatives with Simplified Substituents
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine () shares the 4-methyl and 6-piperidinyl groups but replaces the 2-piperazinyl-benzoyl group with an amine. This simplification reduces molecular weight (192.26 g/mol vs. 416.0 g/mol) and logP (1.9 vs. 3.8), suggesting higher aqueous solubility but weaker membrane permeability . The absence of the benzoyl-piperazine moiety likely limits its utility in targets requiring extended hydrophobic interactions.
Pyrido-Pyrimidinone Derivatives
The European Patent () describes compounds like 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one, which feature a fused pyrido-pyrimidinone core instead of a simple pyrimidine. The benzodioxol group provides electron-rich aromaticity, contrasting with the electron-withdrawing chlorobenzoyl group in the target compound. Such structural differences likely redirect biological activity toward divergent targets (e.g., topoisomerases vs. kinases) .
Pharmacologically Active Piperidine/Piperazine Derivatives
However, the target compound’s pyrimidine core distinguishes it from pyrazole-based CB1 ligands. This highlights the role of heterocyclic cores in determining target specificity: pyrimidines may favor kinase inhibition, whereas pyrazoles are optimized for cannabinoid receptor binding .
Key Research Findings and Implications
- Synthetic Accessibility : The target compound’s piperazine and piperidine groups can be introduced via nucleophilic aromatic substitution, as demonstrated in analogous syntheses .
- Structure-Activity Relationships (SAR) :
- Gaps in Evidence: No direct pharmacological data for the target compound were found in the provided materials. Further studies are needed to validate its biological targets and efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
